(5-Iodofuran-2-yl)methanethiol

Catalog No.
S13780983
CAS No.
M.F
C5H5IOS
M. Wt
240.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Iodofuran-2-yl)methanethiol

Product Name

(5-Iodofuran-2-yl)methanethiol

IUPAC Name

(5-iodofuran-2-yl)methanethiol

Molecular Formula

C5H5IOS

Molecular Weight

240.06 g/mol

InChI

InChI=1S/C5H5IOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2

InChI Key

OGPGRBMCBVAXMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)I)CS

(5-Iodofuran-2-yl)methanethiol is a chemical compound characterized by the presence of a furan ring substituted with an iodine atom at the 5-position and a methanethiol group. Its molecular formula is C5H6IOSC_5H_6IOS. The furan moiety is known for its aromatic properties and ability to participate in various

Typical of thiols and furan derivatives. Key reactions include:

  • Nucleophilic Substitution: The methanethiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The iodine substituent can enhance the electrophilicity of the furan ring, facilitating electrophilic aromatic substitution reactions.
  • Reductive Reactions: Thiols can undergo oxidation to form disulfides, which may be relevant in biochemical contexts.

Compounds containing furan rings have been reported to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Studies on related furan compounds indicate that (5-Iodofuran-2-yl)methanethiol may also possess significant biological activity due to its structural features. For instance, the presence of the iodine atom can enhance the compound's reactivity towards biological targets, potentially influencing cellular processes such as metabolism and signaling pathways .

The synthesis of (5-Iodofuran-2-yl)methanethiol typically involves:

  • Iodination of Furan Derivatives: The initial step involves the iodination of furan derivatives to introduce the iodine substituent.
  • Introduction of Methanethiol: This can be achieved by reacting 5-iodofuran with thiourea in an acidic medium, followed by hydrolysis to yield (5-Iodofuran-2-yl)methanethiol.

The reaction conditions must be optimized to maximize yield and purity.

(5-Iodofuran-2-yl)methanethiol has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: In various synthetic pathways due to its reactivity as both a thiol and a furan derivative.
  • Material Science: Potential use in developing functional materials due to its unique chemical properties.

Studies on similar compounds indicate that (5-Iodofuran-2-yl)methanethiol may interact with various biological receptors and enzymes. The interactions are likely influenced by both the furan ring and the thiol group, which can participate in hydrogen bonding and hydrophobic interactions. These interactions may modulate enzymatic activity or receptor binding affinity, which is crucial for understanding its potential therapeutic effects .

Several compounds share structural features with (5-Iodofuran-2-yl)methanethiol. Notable examples include:

Compound NameStructure FeaturesUnique Characteristics
5-IodofuranFuran ring with iodine at 5-positionLacks thiol functionality
2-MercaptofuranFuran ring with a thiol group at 2-positionDirectly comparable due to thiol presence
5-BromofuranFuran ring with bromine at 5-positionSimilar reactivity; halogen substitution
5-NitrofuranFuran ring with nitro group at 5-positionExhibits different electronic properties

The uniqueness of (5-Iodofuran-2-yl)methanethiol lies in its combination of both iodine and thiol functionalities, which may confer distinct reactivity and biological activity compared to other similar compounds .

Traditional Halogenation-Thiolation Routes

Iodination of Furan Precursors

The iodination of furan derivatives represents a fundamental approach for synthesizing (5-Iodofuran-2-yl)methanethiol precursors. Electrophilic iodination of furan compounds typically occurs at the 5-position due to the electron-rich nature of the furan ring and the directing effects of existing substituents [1]. The process involves the use of molecular iodine as an electrophile, often in combination with oxidizing agents to facilitate the halogenation reaction [2].

Traditional iodination methods employ iodine in the presence of suitable oxidizing agents such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine species attacks the electron-rich furan ring preferentially at the 5-position [1]. This regioselectivity is particularly pronounced when the 2-position already contains a substituent, as observed in furan-2-carboxylic acid derivatives .

The iodination process can be enhanced by using iodinating reagents such as N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide at elevated temperatures ranging from 80 to 100 degrees Celsius . These conditions provide improved yields and selectivity compared to direct iodination with molecular iodine [2]. Alternative approaches involve halogen exchange reactions, where bromine or chlorine substituents are replaced with iodine using potassium iodide in refluxing acetonitrile .

The choice of reaction conditions significantly influences the outcome of furan iodination reactions. Temperature control is crucial, as higher temperatures generally improve iodine incorporation but may lead to decomposition of sensitive furan substrates [4]. Solvent selection also plays a critical role, with polar aprotic solvents favoring the reaction kinetics and minimizing unwanted side reactions [4].

Thiol Group Incorporation Strategies

The incorporation of thiol groups into iodinated furan precursors follows well-established methodologies in organosulfur chemistry. The most commonly employed strategy involves the nucleophilic displacement of halides with sulfur-containing nucleophiles [5]. This approach typically utilizes thiourea as a sulfur source, which reacts with alkyl halides under acidic conditions to form isothiouronium salts that are subsequently hydrolyzed to yield the corresponding thiols [6].

The thiourea-mediated thiol formation mechanism proceeds through initial nucleophilic attack of thiourea on the alkyl halide, forming an intermediate isothiouronium salt [6]. This intermediate undergoes hydrolysis under basic conditions, typically using sodium hydroxide, to release the free thiol and regenerate urea as a byproduct [6]. The reaction conditions must be carefully controlled to prevent oxidation of the resulting thiol to disulfide products [7].

Alternative strategies for thiol incorporation include the direct reaction of alkyl halides with hydrogen sulfide or metal sulfides under appropriate conditions [5]. Sodium disulfide has been employed as a nucleophilic sulfur source, followed by reductive cleavage of the resulting disulfide bond to generate two thiol molecules [5]. This approach offers advantages in terms of atom economy and reduced formation of oxidation byproducts.

The formation of carbon-sulfur bonds can also be achieved through radical-mediated processes [8]. Thiol-ene reactions, which proceed via radical addition mechanisms, provide an alternative route for introducing thiol functionality [8]. These reactions typically require radical initiators or photochemical activation to generate thiyl radicals that subsequently react with alkene substrates [9].

Modern Catalytic Approaches

Transition Metal-Mediated Syntheses

Modern synthetic approaches to (5-Iodofuran-2-yl)methanethiol increasingly rely on transition metal catalysis to achieve efficient carbon-sulfur bond formation. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for constructing organosulfur compounds [10] [11]. These methods offer advantages in terms of selectivity, functional group tolerance, and reaction efficiency compared to traditional approaches [12].

Palladium-catalyzed thiolation reactions typically employ disulfides or thiols as sulfur sources in combination with aryl halides or pseudohalides [13]. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the sulfur nucleophile and reductive elimination to form the carbon-sulfur bond [10]. Optimal reaction conditions often include the use of phosphine ligands to stabilize the palladium center and bases to facilitate the transmetallation step [13].

Copper-catalyzed carbon-sulfur bond formation represents another significant advancement in organosulfur synthesis [12] [14]. Copper catalysts demonstrate excellent performance in the direct synthesis of aryl thiols from aryl iodides using sodium sulfide as the sulfur source [14]. The reaction proceeds under relatively mild conditions and tolerates various functional groups, making it suitable for the synthesis of complex organosulfur molecules [14].

Nickel-catalyzed cross-coupling reactions have also shown promise for carbon-sulfur bond formation [15]. Recent developments include mechanochemical approaches that employ nickel catalysts in ball-milling conditions to achieve efficient coupling between disulfides and various bromides [15]. This methodology offers environmental advantages and demonstrates remarkable functional group tolerance [15].

The following table summarizes key transition metal-catalyzed approaches for carbon-sulfur bond formation:

Metal CatalystSulfur SourceElectrophileReaction ConditionsYield RangeReference
PalladiumDisulfidesAryl halides80-120°C, base70-95% [13]
CopperSodium sulfideAryl iodides100-150°C, dithiol76-99% [14]
NickelDisulfidesBromidesBall milling, rt80-93% [15]
RhodiumDisulfidesVarious substratesReversible conditionsVariable [16]

Photochemical/Electrochemical Methods

Photochemical approaches to organosulfur synthesis have gained significant attention due to their mild reaction conditions and environmental compatibility [9] [17]. Photochemical thiol-ene reactions represent a particularly useful methodology for introducing thiol functionality into organic molecules [9]. These reactions proceed through radical mechanisms initiated by photoirradiation, typically using ultraviolet light sources [18].

The photochemical thiol-ene reaction mechanism involves initial photolysis to generate thiyl radicals, which subsequently add to alkene substrates in an anti-Markovnikov fashion [8]. The reaction exhibits excellent stereoselectivity and high yields under ambient conditions [9]. Photocatalysts such as 9-fluorenone can be employed to enhance reaction efficiency, with catalyst loadings as low as 0.1-0.5 mol% proving effective [9].

Recent developments in photocatalytic organosulfur synthesis include the use of cesium lead halide perovskite nanocrystals as photocatalysts for thiol coupling reactions [17]. These photocatalysts demonstrate high efficiency in promoting oxidative coupling of organic thiols to form symmetric and unsymmetrical disulfides under visible light irradiation [17]. The reactions achieve isolated yields ranging from 68% to 96% and demonstrate excellent reusability of the photocatalyst [17].

Electrochemical methods for organosulfur synthesis offer unique advantages in terms of selectivity and environmental impact [19]. Electrochemical dissolution of sulfur-containing electrodes can produce various sulfur compounds through controlled oxidation and reduction processes [19]. The method allows for simultaneous electroreduction and electrooxidation of sulfur species in separate electrode compartments [19].

Photochemical organocatalytic synthesis represents an emerging area of significant interest [20]. Recent work has demonstrated the synthesis of thioethers from aryl chlorides and alcohols using photochemical activation of organocatalysts [20]. The method employs tetramethylthiourea as a sulfur source and indole thiolate organocatalysts activated with 405 nanometer light [20].

Industrial-Scale Production Challenges

The industrial-scale production of (5-Iodofuran-2-yl)methanethiol faces several significant challenges related to process scalability, cost-effectiveness, and environmental considerations. The synthesis of iodinated furan derivatives on an industrial scale requires careful optimization of reaction conditions to ensure consistent product quality and yield [21] [22].

Halogenation reactions, particularly iodination, present unique challenges in industrial settings due to the corrosive nature of iodine and the need for specialized equipment to handle halogenated compounds [22]. The reaction conditions must be carefully controlled to prevent equipment degradation and ensure worker safety [21]. Additionally, the purification of iodinated products often requires sophisticated separation techniques that can be costly to implement on a large scale [21].

The incorporation of thiol groups presents additional challenges related to odor control and environmental management [23]. Thiols are known for their strong and disagreeable odors, which necessitate specialized ventilation systems and odor abatement technologies in industrial facilities [24]. The handling and storage of thiol-containing compounds require specialized protocols to prevent environmental release and worker exposure [23].

Process optimization for large-scale thiol synthesis must address the tendency of thiols to undergo oxidation to disulfides [25]. This oxidation can occur spontaneously in the presence of oxygen or catalytic surfaces, leading to reduced yields and product quality [25]. Industrial processes must incorporate measures to prevent oxidation, such as inert atmosphere handling and the use of antioxidants [7].

The following table summarizes key industrial production challenges and potential solutions:

Challenge CategorySpecific IssuesPotential SolutionsImplementation Considerations
Equipment CorrosionIodine reactivitySpecialized materialsHigh capital costs
Odor ManagementThiol volatilityScrubber systemsOngoing operational costs
Product StabilityOxidation susceptibilityInert atmosphereProcess complexity
PurificationComplex separationAdvanced techniquesTechnical expertise required
Environmental ImpactWaste generationGreen chemistryRegulatory compliance

Cost considerations play a crucial role in determining the viability of industrial-scale production . The use of expensive reagents such as N-iodosuccinimide or specialized photocatalysts may limit the economic feasibility of certain synthetic routes [4] [17]. Process development must focus on identifying cost-effective alternatives that maintain acceptable levels of efficiency and selectivity .

Environmental regulations increasingly impact the selection of synthetic methodologies for industrial production [16]. Traditional halogenation methods often generate significant amounts of waste and require extensive treatment before disposal [19]. Green chemistry approaches, including catalytic methods with high atom economy and reduced waste generation, are becoming increasingly important for industrial implementation [12] [15].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for (5-Iodofuran-2-yl)methanethiol through the characteristic chemical shifts and coupling patterns of its constituent functional groups. The compound exhibits distinctive spectroscopic features arising from the furan ring, the iodine substitution, and the methanethiol functionality.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of (5-Iodofuran-2-yl)methanethiol displays several characteristic resonances. The furan ring protons appear in the aromatic region, with the remaining ring proton (H-3) expected at approximately 6.5-6.7 ppm, showing a downfield shift compared to unsubstituted furan due to the electron-withdrawing effect of the iodine substituent [1] [2]. The methanethiol protons exhibit characteristic patterns with the methylene protons (CH₂SH) appearing as a singlet around 3.7 ppm, similar to other furan methanethiol derivatives [3] [4].

The thiol proton (SH) represents a particularly important diagnostic signal, typically appearing as a broad singlet near 2.6 ppm in chloroform-d solution. This proton is readily exchangeable with deuterium oxide, confirming the presence of the thiol functionality [3] [5]. The chemical shift of the thiol proton can vary significantly depending on the solvent system and hydrogen bonding interactions, with reported values ranging from 1.3 to 2.6 ppm for various thiol compounds [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of (5-Iodofuran-2-yl)methanethiol. The furan ring carbons exhibit characteristic chemical shifts, with the iodine-substituted carbon (C-5) appearing significantly upfield at approximately 125-130 ppm due to the heavy atom effect of iodine [2] [8]. The remaining furan carbons display typical aromatic chemical shifts in the range of 107-154 ppm, with the carbon bearing the methanethiol substituent (C-2) appearing at the higher end of this range.

The methanethiol carbon resonances are particularly diagnostic, with the methylene carbon (CH₂SH) appearing around 25-30 ppm. This chemical shift is consistent with other furan derivatives bearing methanethiol substituents and reflects the electron-withdrawing nature of both the sulfur atom and the furan ring system [9] [3].

Infrared and Mass Spectrometric Features

Infrared Spectroscopic Characteristics

The infrared spectrum of (5-Iodofuran-2-yl)methanethiol exhibits several key absorption bands that confirm the presence of its functional groups. The furan ring displays characteristic aromatic stretching vibrations in the 1600-1400 cm⁻¹ region, with additional ring vibrations appearing in the 1200-1000 cm⁻¹ range [10] [11]. The aromatic carbon-hydrogen stretching modes appear above 3000 cm⁻¹, specifically in the 3100-3000 cm⁻¹ region, which is characteristic of unsaturated carbon-hydrogen bonds [12] [13].

The thiol functionality contributes a distinctive sulfur-hydrogen stretching band in the 2600-2550 cm⁻¹ region. This absorption is typically weak to medium in intensity and appears as a broad band due to hydrogen bonding interactions [6] [7]. The carbon-sulfur stretching vibration appears in the 700-600 cm⁻¹ region, providing additional confirmation of the thiol group presence [13] [14].

The carbon-iodine stretching vibration represents another important diagnostic feature, appearing in the 600-500 cm⁻¹ region. This absorption occurs at the lowest frequency among the carbon-halogen stretches due to the large atomic mass of iodine [12] [13]. The carbon-iodine stretch is typically medium to strong in intensity and can be used to distinguish iodinated compounds from other halogenated derivatives [15] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (5-Iodofuran-2-yl)methanethiol reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 240 with the characteristic isotope pattern of iodine-containing compounds. The presence of iodine results in a distinctive isotopic signature that facilitates compound identification [17] [18].

Key fragmentation pathways include the loss of the thiol group (M-SH, m/z 213) and the loss of the entire methanethiol substituent (M-CH₂SH, m/z 193). The furan ring system contributes characteristic fragment ions, including the iodofuran cation (C₄H₃OI⁺, m/z 95) which represents a stable aromatic fragment [19] [17]. Additional fragments arising from the loss of iodine (M-I, m/z 113) and ring fragmentation patterns provide further structural information.

Crystallographic Studies

Crystallographic analysis of (5-Iodofuran-2-yl)methanethiol and related iodinated furan derivatives reveals important structural features that influence the compound's chemical behavior. Studies on similar iodinated benzofuran compounds provide insights into the expected crystal packing and molecular geometry of the target compound [20] [21] [22].

Molecular Geometry and Crystal Packing

The molecular structure of (5-Iodofuran-2-yl)methanethiol exhibits a planar furan ring system with the iodine substituent positioned at the 5-position. The methanethiol group at the 2-position adopts a conformation that minimizes steric interactions with the furan ring. Crystal structures of related iodinated benzofuran derivatives show that the iodine atom typically lies in the plane of the aromatic ring system, with carbon-iodine bond lengths ranging from 2.10-2.11 Å [23] [24].

The crystal packing of iodinated furan derivatives is often stabilized by halogen bonding interactions, where the iodine atom acts as a halogen bond donor. These interactions typically involve oxygen atoms from neighboring molecules, with iodine-oxygen distances in the range of 3.1-3.3 Å and nearly linear carbon-iodine-oxygen angles of approximately 165° [23] [25]. Such halogen bonding contributes significantly to the crystal stability and influences the compound's physical properties.

Intermolecular Interactions

The presence of the thiol group introduces additional intermolecular interactions in the crystal structure. Sulfur-hydrogen hydrogen bonding can occur between adjacent molecules, contributing to the overall crystal packing stability. The thiol group can also participate in sulfur-sulfur interactions, which are common in organosulfur compounds and can influence the compound's solid-state properties [26] [27].

The furan ring system contributes to crystal packing through π-π stacking interactions between aromatic rings of adjacent molecules. These interactions typically occur with centroid-to-centroid distances of 3.6-3.8 Å and contribute to the formation of extended molecular arrangements in the crystal lattice [28] [29].

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of (5-Iodofuran-2-yl)methanethiol. Computational studies on related furan derivatives and iodinated aromatic compounds offer valuable information about the expected behavior of this compound [30] [31].

Electronic Structure Analysis

Density functional theory calculations reveal that the electronic structure of (5-Iodofuran-2-yl)methanethiol is significantly influenced by the presence of the iodine substituent. The iodine atom introduces substantial spin-orbit coupling effects that affect the nuclear magnetic resonance chemical shifts and other spectroscopic properties [8] [32]. The heavy atom effect of iodine results in characteristic changes in the electronic density distribution around the furan ring, particularly affecting the carbon atoms in the α-positions.

The methanethiol substituent contributes electron density to the furan ring through its sulfur atom, which possesses lone pairs that can participate in conjugation with the aromatic π-system. This electronic interaction influences the overall reactivity and stability of the compound [33] [27]. The sulfur atom's ability to participate in hyperconjugation and resonance effects contributes to the compound's unique chemical properties.

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital of (5-Iodofuran-2-yl)methanethiol is primarily localized on the sulfur atom of the methanethiol group, consistent with the known behavior of organosulfur compounds [34]. The lowest unoccupied molecular orbital shows significant contributions from the furan ring π-system, particularly in the region of the iodine substituent.

The presence of iodine significantly affects the molecular orbital energies and distributions due to its large atomic number and the associated relativistic effects. These effects are particularly pronounced for the π-system of the furan ring, where the iodine substituent acts as both an electron-withdrawing group and a heavy atom perturber [8] [32].

Conformational Analysis

Rotational Barriers and Preferred Conformations

Conformational analysis of (5-Iodofuran-2-yl)methanethiol reveals that the molecule exhibits restricted rotation around the carbon-carbon bond connecting the furan ring to the methanethiol group. The preferred conformation places the thiol group in a position that minimizes steric interactions with the furan ring while allowing for optimal electronic stabilization [30] [35].

The thiol group can adopt different conformations depending on the environment, with the sulfur-hydrogen bond capable of rotating around the carbon-sulfur axis. In the gas phase, the most stable conformation typically places the thiol proton in a position that avoids steric clashes with the furan ring substituents [26] [7].

Solvent Effects on Conformation

The conformational preferences of (5-Iodofuran-2-yl)methanethiol are significantly influenced by solvent effects. In polar solvents, the thiol group can participate in hydrogen bonding interactions that stabilize certain conformations over others. These interactions can affect the compound's spectroscopic properties and chemical reactivity [27] [6].

The iodine substituent also influences the conformational behavior through its electronic effects and potential for halogen bonding interactions. In solution, the compound may adopt conformations that favor intermolecular halogen bonding, particularly in the presence of electron-rich species that can act as halogen bond acceptors [23] [25].

Thermodynamic Stability

Computational analysis reveals that (5-Iodofuran-2-yl)methanethiol exhibits reasonable thermodynamic stability, with the furan ring system providing aromatic stabilization despite the presence of the electron-withdrawing iodine substituent. The methanethiol group contributes to the overall stability through its electron-donating properties, which help to balance the electronic effects of the iodine atom [36] [37].

The compound's stability is also influenced by the potential for intramolecular interactions between the thiol group and the furan ring system. These interactions can provide additional stabilization and influence the compound's preferred conformations and reactivity patterns [30] [38].

[13] Infrared spectroscopy reference guide. St. Paul's Cathedral Mission College, 2023.

[34] Vibrational autoionization of methanethiol investigated with infrared spectroscopy. Physical Chemistry Chemical Physics, 2017, 19, 6433.

[22] 5-Iodo-dimethyl-phenylsulfonyl-benzofuran crystal structure. PMC, 2008, 2961136.

[36] Computational investigation of iodination of thiophene derivatives. Journal of Physical Organic Chemistry, 2021, 34, 4190.

[38] Pace, D.P. et al. Iodine-catalyzed synthesis of substituted furans. Journal of Organic Chemistry, 2021, 86, 8154.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.91058 g/mol

Monoisotopic Mass

239.91058 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types